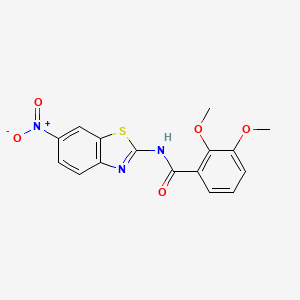
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide, also known as CSPB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CSPB is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using different methods.
Scientific Research Applications
Gastrointestinal Motility Enhancement
A study explored the synthesis and pharmacological properties of benzamide derivatives, focusing on their effects on gastrointestinal motility. The derivatives were found to accelerate gastric emptying and increase the frequency of defecation. Specifically, the compound 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (13a, Y-36912) was identified as a selective 5-HT4 receptor agonist with potential as a novel prokinetic agent. This agent showed promise in enhancing gastric emptying and defecation, potentially serving as a treatment for both upper and lower gastrointestinal tract issues without the side effects associated with 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Cognitive Dysfunction Alleviation
NE-100, a selective and potent sigma receptor ligand, was investigated for its effects on phencyclidine (PCP)-induced cognitive dysfunction in rats. NE-100, along with other sigma receptor ligands, was found to significantly shorten the prolonged swimming latency induced by PCP in a water maze task. This finding suggests a potential role of sigma receptor ligands in improving PCP-induced cognitive dysfunction, opening avenues for treatments targeting cognitive deficits (Ogawa et al., 1994).
Radio-labeled Ligand Synthesis for PET Imaging
Research in the field of positron emission tomography (PET) imaging has led to the development of radio-labeled ligands with high affinity for specific receptors. A study focusing on the radiosynthesis of 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide demonstrated the potential of these ligands as tracers for PET imaging, specifically targeting 5HT2-receptors. The study highlighted the synthesis process, the properties of the ligands, and their selective binding, emphasizing their utility in in vitro and in vivo studies for targeted imaging applications (Mertens et al., 1994).
Inhibition of Iron Corrosion
In the context of industrial applications, piperidine derivatives have been studied for their corrosion inhibition properties. A study on the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces revealed that these compounds could effectively inhibit corrosion. The study employed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and suggested that these derivatives could serve as effective corrosion inhibitors, offering potential benefits in various industrial contexts (Kaya et al., 2016).
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-24-16-5-2-13(10-15(16)18)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGCEUZKPLGRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)
![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)
![N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631398.png)
![ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2631400.png)
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2631401.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)

